molecular formula C5H5BrO B8819383 trans,trans-5-Bromo-2,4-pentadienal CAS No. 168295-33-8

trans,trans-5-Bromo-2,4-pentadienal

Cat. No.: B8819383
CAS No.: 168295-33-8
M. Wt: 161.00 g/mol
InChI Key: WKFJJJAAEKCXJP-ZPUQHVIOSA-N
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Description

Halogenated conjugated dienals represent a class of organic compounds characterized by a carbon-carbon double bond system conjugated to a carbonyl group, with a halogen atom incorporated into the structure. This arrangement of functional groups imparts a distinct reactivity profile, making them valuable intermediates in a wide array of chemical transformations. The interplay between the electron-withdrawing nature of the aldehyde and the halogen, and the electron-donating potential of the diene system, allows for a nuanced and controllable reactivity.

These compounds are particularly noted for their participation in pericyclic reactions, such as the Diels-Alder reaction, where they can act as either the diene or the dienophile, depending on the substitution pattern and reaction partners. msu.edu Furthermore, the presence of the halogen provides a handle for subsequent cross-coupling reactions, expanding their synthetic utility. The conjugated system also makes them susceptible to nucleophilic addition reactions, often with high regioselectivity. youtube.com

Properties

CAS No.

168295-33-8

Molecular Formula

C5H5BrO

Molecular Weight

161.00 g/mol

IUPAC Name

(2E,4E)-5-bromopenta-2,4-dienal

InChI

InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2+

InChI Key

WKFJJJAAEKCXJP-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C=O)\C=C\Br

Canonical SMILES

C(=CC=O)C=CBr

Origin of Product

United States

A Versatile Tool for Molecular Construction

The strategic importance of trans,trans-5-Bromo-2,4-pentadienal lies in its capacity to serve as a multifunctional precursor in the synthesis of diverse and complex molecules. lookchem.com Its linear, five-carbon backbone, adorned with a terminal bromine atom and an aldehyde, all in a specific stereochemical arrangement, provides multiple points for chemical modification.

The aldehyde group can undergo a plethora of classic carbonyl reactions, including Wittig reactions, aldol (B89426) condensations, and reductions, to extend the carbon chain or introduce new functional groups. The bromine atom, positioned at the terminus of the conjugated system, is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide variety of carbon-based substituents, including aryl, vinyl, and alkynyl groups.

Moreover, the conjugated diene moiety within this compound is highly reactive in cycloaddition reactions. wikibooks.org It can readily participate as the 4π-electron component in Diels-Alder reactions with various dienophiles, leading to the formation of highly functionalized six-membered rings with excellent control over stereochemistry. msu.edu This capability is of paramount importance in the synthesis of natural products and other biologically active molecules.

Expanding the Frontiers of Chemical Synthesis

Historical Development of Synthetic Pathways to Brominated Polyenals

The synthesis of brominated aromatic compounds has historically been a significant area of research due to their utility as intermediates in creating a wide array of industrially important products and biologically active molecules. orientjchem.org Direct bromination of aromatic compounds using molecular bromine often leads to a mixture of mono-, di-, and polysubstituted products, along with the formation of corrosive and toxic hydrogen bromide. orientjchem.org This lack of selectivity and the harsh reaction conditions necessitated the development of more controlled and efficient bromination methods. Over the years, numerous reagents and techniques have been developed to enhance the regioselectivity, particularly for obtaining the desired para-substituted products. orientjchem.org These advancements have laid the groundwork for the more complex synthesis of functionalized polyenals, such as this compound.

Controlled Generation of the trans,trans-Configuration

Achieving the specific trans,trans stereochemistry in 5-bromo-2,4-pentadienal is paramount for its intended applications. Several synthetic strategies have been effectively employed to control the geometry of the double bonds.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction, introduced in 1953, and its subsequent modification by Horner, Wadsworth, and Emmons, are cornerstone methods for olefin synthesis. harvard.edu The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is renowned for its ability to produce predominantly E-alkenes (trans) from the reaction of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones. wikipedia.org

The mechanism of the HWE reaction involves the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl group of an aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the alkene. harvard.eduwikipedia.org The stereoselectivity towards the E-isomer is a key advantage of this reaction, driven by the thermodynamic stability of the transition state leading to the trans product. wikipedia.org For the synthesis of this compound, a two-step approach utilizing the HWE reaction can be envisioned, where each step selectively forms a trans double bond.

A common phosphonate used in these reactions is triethyl phosphonoacetate. The reaction conditions, including the choice of base and solvent, can significantly influence the stereochemical outcome.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Precursors to this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in the synthesis of complex molecules. fiveable.me Reactions such as the Suzuki, Heck, and Negishi couplings allow for the connection of different carbon fragments with high efficiency and selectivity. fiveable.menih.gov

The general catalytic cycle for these reactions involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organometallic partner, and reductive elimination to yield the final product and regenerate the catalyst. fiveable.menih.gov

In the context of synthesizing this compound, a precursor molecule containing a bromine atom could be coupled with a suitable vinyl organometallic reagent under palladium catalysis. nih.gov The stereochemistry of the starting materials and the choice of catalyst and ligands are crucial for maintaining the desired trans,trans configuration in the final product. For instance, a trans-vinylboronic acid derivative could be coupled with a trans-bromo-alkenal fragment.

Chemo- and Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position in a molecule without affecting other functional groups is a significant challenge in organic synthesis. orientjchem.org Modern brominating agents have been developed to offer high chemo- and regioselectivity. For instance, γ-picolinium bromochromate (γ-PBC) has been shown to be an efficient reagent for the para-bromination of activated aromatic compounds in high yields. orientjchem.org While this specific reagent is used for aromatic systems, the principle of using specialized reagents to achieve selective bromination is applicable to the synthesis of brominated polyenals. The challenge lies in controlling the position and stereochemistry of the bromine addition on a diene system.

Total Synthesis Approaches to this compound from Accessible Precursors

The total synthesis of this compound can be achieved through a multi-step sequence starting from simple and readily available precursors. One plausible synthetic route involves the initial synthesis of a suitable pentadienal backbone, followed by a stereoselective bromination step. Alternatively, a convergent approach could be employed where two smaller fragments are synthesized and then joined together using a stereoselective coupling reaction.

A potential linear synthesis could start with a simple aldehyde, which is then elaborated through successive olefination reactions, such as the HWE reaction, to build the diene system with the correct trans,trans geometry. The final step would then be a regioselective bromination.

Optimization of Reaction Conditions and Enhanced Yield Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, several factors can be fine-tuned.

In HWE reactions, the choice of base (e.g., NaH, NaOMe, BuLi), solvent, and temperature can impact the E/Z selectivity. organic-chemistry.org Similarly, in palladium-catalyzed cross-coupling reactions, the choice of palladium precursor, ligand, base, and solvent system are all critical parameters that can be optimized to improve reaction efficiency and stereoselectivity. uwindsor.ca Careful control of stoichiometry and reaction time is also essential to prevent the formation of byproducts.

Reaction TypeKey Optimization ParametersExpected Outcome
Horner-Wadsworth-Emmons Base, Solvent, Temperature, Phosphonate reagentHigh E-selectivity, improved yield
Palladium Cross-Coupling Palladium source, Ligand, Base, SolventHigh coupling efficiency, retention of stereochemistry
Bromination Brominating agent, Solvent, TemperatureHigh regioselectivity, minimal side reactions

By systematically investigating these parameters, synthetic protocols can be developed to produce this compound in high yield and stereochemical purity.

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in this compound is a primary site for both nucleophilic attack and electrophilic interactions. Its reactivity is influenced by the extended conjugation of the diene system.

Organometallic Additions and Subsequent Functionalizations

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition by organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are expected to proceed via a 1,2-addition pathway to yield secondary allylic alcohols. The general mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during aqueous workup.

Subsequent functionalization of the newly formed secondary alcohol can lead to a variety of products. For instance, oxidation of the alcohol could yield the corresponding ketone, while acidic conditions might promote dehydration, potentially leading to a more extended conjugated system.

Table 1: Predicted Products from Organometallic Addition to this compound

Organometallic ReagentIntermediate AlkoxideFinal Product (after workup)
Methylmagnesium bromide (CH₃MgBr)trans,trans-6-Bromo-3,5-hexadien-2-ol
Phenyllithium (C₆H₅Li)trans,trans-1-Phenyl-5-bromo-2,4-pentadien-1-ol

This data is predictive and based on the known reactivity of similar α,β-unsaturated aldehydes.

Condensation Reactions and Imine Formation Pathways

The aldehyde functionality is also prone to condensation reactions with various nucleophiles. With primary amines, this compound is expected to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by acid.

Similarly, condensation with stabilized ylides in the Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond, extending the conjugated system. The stereochemical outcome of the newly formed double bond would depend on the nature of the ylide used.

Transformations Involving the Conjugated Diene System

The conjugated diene system in this compound is a key feature that allows for a range of pericyclic and addition reactions.

Diels-Alder Cycloadditions and Other Pericyclic Processes

The conjugated diene is capable of participating in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. For the reaction to occur, the diene must be able to adopt an s-cis conformation. The presence of both an electron-withdrawing aldehyde group and a deactivating, yet also somewhat electron-withdrawing, bromine atom influences the reactivity of the diene. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product.

Table 2: Predicted Diels-Alder Adducts with this compound

DienophilePredicted Cycloadduct
Maleic anhydride3-Bromo-6-formyl-3-cyclohexene-1,2-dicarboxylic anhydride
Acrylonitrile4-Bromo-1-formyl-4-cyclohexene-1-carbonitrile

These predictions are based on the general principles of the Diels-Alder reaction.

Other pericyclic reactions, such as electrocyclizations, are also possible under thermal or photochemical conditions, though these would compete with other potential reaction pathways.

Selective Addition Reactions to the Diene System

Electrophilic addition to conjugated dienes can proceed via either 1,2- or 1,4-addition pathways. The reaction of this compound with an electrophile like HBr would first involve protonation of the diene system to form a resonance-stabilized allylic carbocation. The subsequent attack of the bromide ion can occur at either C2 (1,2-addition) or C4 (1,4-addition). The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster) and the 1,4-adduct being the thermodynamic product (more stable).

Reactivity of the Halogen Atom (Bromine)

The bromine atom in this compound is a vinyl bromide. Vinyl halides are generally less reactive in nucleophilic substitution reactions than their alkyl halide counterparts. However, the bromine atom can participate in a variety of transition metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Stille, and Heck couplings are powerful methods for forming new carbon-carbon bonds at the site of the bromine atom. For instance, a Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst would replace the bromine atom with an alkyl, aryl, or vinyl group. These reactions significantly enhance the synthetic utility of the starting material, allowing for the construction of more complex molecular architectures. Researchers have also demonstrated that vinyl bromides can be converted to enamines via palladium catalysis, which can then undergo further reactions like Michael additions.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The vinylic carbon atom bonded to the bromine in this compound is susceptible to nucleophilic attack, leading to substitution products where the bromine atom is replaced by a nucleophile. This reactivity is analogous to that observed in similar α,β-unsaturated systems. For instance, studies on related compounds like ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate have shown that various nucleophiles can displace the bromide. researchgate.net In these cases, nucleophiles such as sodium phenylthiolate and morpholine (B109124) have been shown to yield the corresponding substitution products. researchgate.net While direct studies on this compound with a wide range of nucleophiles are not extensively detailed in the cited literature, the inherent electrophilicity of the C-Br bond in the conjugated system supports its viability as a substrate for such S_N_V (vinylic nucleophilic substitution) reactions. The reaction outcome can, however, be influenced by the nature of the nucleophile and the reaction conditions, which may also favor conjugate addition to the dienal system.

Metal-Halogen Exchange and Organometallic Reagent Formation

A pivotal reaction of this compound is the metal-halogen exchange, which transforms the vinyl bromide into a potent organometallic nucleophile. This transformation is typically achieved using organolithium reagents at low temperatures. Specifically, bromine-lithium exchange on (2E,4E)-5-bromopenta-2,4-dienal has been effectively demonstrated. researchgate.net This process generates a transient lithiated dienal species, which is highly reactive towards electrophiles. This method has been successfully employed in one-pot procedures where the newly formed organolithium reagent is immediately condensed with various carbonyl compounds to afford complex conjugated polyenals in good yields. researchgate.net This strategy effectively reverses the polarity (umpolung) of the terminal carbon, converting it from an electrophilic site to a nucleophilic one, thereby expanding its synthetic utility.

Elimination Reactions Leading to Further Unsaturation

Elimination of hydrogen bromide (HBr) from this compound or its derivatives represents a potential pathway to introduce further unsaturation, leading to the formation of enyne or polyenyne systems. While specific examples initiating from the dienal itself are not prevalent in the provided literature, the principle is well-established for related α-bromo ketones and vinyl bromides. For example, the elimination of HBr from an α-bromoketone has been utilized as a key step to regioselectively install an α,β-unsaturated ketone functionality in the total synthesis of (+)-broussonetine W. nih.gov Applied to this compound, a base-mediated elimination could theoretically produce a highly unstable pent-2-en-4-ynal. However, the reactivity of the aldehyde and the extended conjugation influence the feasibility and outcome of such elimination reactions. More commonly, the vinyl bromide moiety is utilized in cross-coupling or substitution reactions rather than elimination. researchgate.netresearchgate.net

Cascade and Tandem Reactions Initiated by this compound

The unique structure of this compound allows it to initiate powerful tandem or cascade reactions, where multiple bond-forming events occur in a single operation. A prime example involves the initial bromine-lithium exchange, followed by an in-situ condensation with a carbonyl compound. researchgate.net This sequence, performed in a one-pot procedure, efficiently constructs longer, functionalized polyene systems. researchgate.net Such a process, where a single starting material is sequentially transformed through multiple mechanistically distinct steps without isolation of intermediates, highlights the synthetic efficiency achievable with this dienal. This approach has been used to transform the 5-bromopenta-2,4-dienal into homologous ω-bromo polyenals, which are themselves precursors for more complex structures. researchgate.net

Enantioselective and Diastereoselective Transformations

The prochiral aldehyde group of this compound is an excellent handle for introducing stereocenters, making it a valuable substrate in asymmetric synthesis.

Trost Alkynylation Protocol and Analogous Asymmetric Additions

The enantioselective addition of terminal alkynes to the aldehyde functionality of this compound has been successfully achieved using the Trost alkynylation protocol. researchgate.netresearchgate.netrawdatalibrary.net This method employs a chiral dinuclear zinc-ProPhenol catalyst system to facilitate the asymmetric addition, producing highly functionalized, enantioenriched propargylic alcohols. researchgate.net These products, which retain the vinyl bromide moiety for subsequent transformations, are versatile synthetic intermediates. researchgate.net The yields and enantiomeric excesses (ee) of these reactions are generally moderate to high, with several examples demonstrating both high yields and excellent enantioselectivity. researchgate.netresearchgate.net

Interactive Table: Enantioselective Trost Alkynylation of trans,trans-5-Bromo-2,4-pentadienal
Alkyne SubstrateProduct (Propargylic Alcohol)Yield (%)Enantiomeric Excess (ee, %)Reference
Phenylacetylene(R)-1-((2E,4E)-5-bromopenta-2,4-dien-1-yl)-1-phenylprop-2-yn-1-olModest to HighModest to High researchgate.netresearchgate.net
1-Hexyne(R)-1-((2E,4E)-5-bromopenta-2,4-dien-1-yl)hept-1-yn-3-olModest to HighModest to High researchgate.netresearchgate.net
Trimethylsilylacetylene(R)-1-((2E,4E)-5-bromopenta-2,4-dien-1-yl)-3-(trimethylsilyl)prop-2-yn-1-olHighHigh researchgate.netresearchgate.net

Note: The table presents a summary of findings reported in the literature, where specific yield and ee values vary depending on the exact reaction conditions and alkyne used. The products are valuable intermediates for complex natural product synthesis. researchgate.net

Stereochemical Control in Organometallic Cross-Coupling Reactions

While the primary focus in the literature has been on asymmetric additions to the aldehyde, the vinyl bromide moiety of this compound and its derivatives is a prime candidate for stereocontrolled organometallic cross-coupling reactions. Modern catalysis has seen the development of powerful methods for the asymmetric cross-coupling of C(sp²)-Br bonds. thieme-connect.de For instance, nickel-catalyzed asymmetric C(sp)–P cross-coupling reactions have been developed for the synthesis of P-stereogenic alkynylphosphines from bromoalkynes. nih.gov Similarly, palladium-catalyzed reactions have achieved stereospecific cross-coupling of enantioenriched organometallic reagents with vinyl halides, proceeding with controlled retention or inversion of configuration. nih.gov

Although specific applications of these advanced, stereoselective cross-coupling methods to this compound itself are not explicitly detailed in the search results, the substrate fits the electronic and structural profile for such transformations. The development of chiral ligands and catalysts for nickel and palladium allows for the potential enantioselective coupling of organometallic reagents to the vinylic bromide, creating a stereocenter at the C4 position. This remains a promising and largely unexplored area of research for this versatile building block.

Advanced Spectroscopic and Computational Approaches to Elucidating Reactivity and Structure

Application of Advanced NMR Techniques for Mechanistic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural and mechanistic organic chemistry. For a molecule like trans,trans-5-bromo-2,4-pentadienal, a variety of advanced NMR experiments would be indispensable for unambiguously assigning its proton (¹H) and carbon (¹³C) signals and for probing its reactivity.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the connectivity between protons and their directly attached carbons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be vital for establishing long-range correlations, for instance, between the aldehydic proton and carbons in the dienyl system, or between the vinyl protons and the bromine-bearing carbon.

In mechanistic studies, NMR can be used to monitor reaction progress and identify intermediates. For example, in studying the reaction of this compound with a nucleophile, time-course NMR experiments could track the disappearance of reactant signals and the appearance of product signals. Furthermore, techniques like DOSY (Diffusion-Ordered Spectroscopy) could be used to distinguish between different species in a reaction mixture based on their diffusion rates, helping to identify intermediates, catalysts, and products.

Vibrational Spectroscopy (IR, Raman) in Studying Reaction Intermediates

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are sensitive to changes in bonding and geometry. For this compound, these techniques would provide key information about its functional groups and conjugated system. The strong carbonyl (C=O) stretch of the aldehyde and the C=C stretching vibrations of the diene system would be prominent features in the IR and Raman spectra. The position of these bands would be indicative of the degree of conjugation in the molecule.

In the context of studying reaction intermediates, time-resolved IR or Raman spectroscopy could be employed. For instance, in a photochemical reaction, these techniques could detect the formation of short-lived excited states or transient intermediates by observing the appearance of new vibrational bands. The study of related mixed-valence compounds using resonance-Raman spectroscopy has shown the ability to characterize transient charge-transfer states, a technique that could be applicable to understanding the electronic behavior of this compound in certain reactions. libretexts.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of reactants, products, and intermediates in a chemical reaction. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₅H₅BrO.

During a reaction, HRMS can be coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to monitor the formation of products and byproducts in real-time. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For an aldehyde like this compound, characteristic fragmentation would likely involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.educhemguide.co.uk The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Theoretical and Computational Chemistry Investigations

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful means to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure and energies of molecules. DFT calculations could be used to optimize the geometry of this compound and to calculate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. These calculations are crucial for understanding the molecule's reactivity. For instance, the calculated electrostatic potential map would reveal the electrophilic and nucleophilic sites of the molecule. uab.edu DFT can also be used to calculate the energies of reactants, products, and transition states for a proposed reaction, allowing for the determination of reaction energies and activation barriers.

A detailed analysis of the molecular orbitals (MOs) of this compound derived from DFT calculations would provide a deeper understanding of its bonding and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For a conjugated system like this, the MOs would be expected to be delocalized over the entire π-system.

Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. By calculating the structures and energies of transition states, it is possible to elucidate the detailed mechanism of a reaction. For example, in a nucleophilic addition reaction, calculations could distinguish between a 1,2-addition to the carbonyl group and a 1,4-conjugate addition to the diene system by comparing the activation energies for the two pathways. researchgate.net Such transition state modeling has been successfully applied to understand and optimize complex cyclization reactions in natural product synthesis, demonstrating the predictive power of these computational approaches.

Trans,trans 5 Bromo 2,4 Pentadienal As a Strategic Synthon in Complex Chemical Synthesis

Utilization in the Synthesis of Natural Product Fragments and Derivatives

The unique structural features of trans,trans-5-bromo-2,4-pentadienal make it an important starting material for the synthesis of various natural product components.

Precursor to Polyketide Structures

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govspringernature.com These enzymes construct complex molecules through the sequential condensation of simple carboxylate units. nih.govspringernature.com The carbon backbone of this compound can, in principle, be assimilated into polyketide-like chains. The aldehyde functionality provides a handle for chain extension, while the vinyl bromide can be used to introduce further complexity or act as a reactive site for cyclization or cross-coupling reactions, mimicking the modular assembly line nature of PKSs. springernature.com

Incorporation into Terpenoid and Steroidal Frameworks (Conceptual Application)

While direct applications may be limited, conceptually, the C5 skeleton of this compound can be envisioned as a synthon for the construction of isoprenoid units, the fundamental building blocks of terpenoids and steroids. The conjugated diene system could participate in Diels-Alder reactions to form six-membered rings, a common structural motif in these natural products. The aldehyde and bromide functionalities offer points for further elaboration and annulation to construct more complex polycyclic systems.

Building Block for Polyenic Structures

The conjugated diene system inherent in this compound makes it an ideal precursor for the synthesis of polyenic structures, which are characterized by multiple alternating double bonds. nih.gov These structures are found in various natural products with important biological activities. The vinyl bromide moiety can be readily transformed through reactions such as Suzuki, Stille, or Heck cross-coupling to extend the polyene chain. The aldehyde group can undergo Wittig-type reactions or other carbonyl chemistry to further elongate the conjugated system.

Role in the Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde and the vinyl bromide in this compound allows for its use in the construction of various heterocyclic systems. The aldehyde can react with binucleophiles, such as hydrazines or hydroxylamines, to form five- or six-membered rings. The vinyl bromide can participate in intramolecular cyclization reactions or be functionalized to introduce a nitrogen, oxygen, or sulfur atom that can then be incorporated into a heterocyclic ring.

Application in the Design of Functional Materials Precursors

The extended π-system of this compound and its derivatives makes them attractive precursors for organic electronic materials. nih.gov Polymerization or oligomerization of this synthon can lead to conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the material's electronic and physical properties.

Stereocontrolled Assembly of Chiral Molecules Using this compound

The prochiral nature of the aldehyde group in this compound allows for its use in stereocontrolled reactions to generate chiral molecules. researchgate.net Asymmetric nucleophilic addition to the aldehyde, using chiral reagents or catalysts, can set a new stereocenter with high enantioselectivity. This initial stereocenter can then direct the stereochemistry of subsequent reactions along the carbon chain, enabling the synthesis of complex chiral molecules with multiple stereocenters.

Derivatization and Further Functionalization Strategies for Expanding Synthetic Utility

This compound serves as a versatile and strategic building block in organic synthesis, primarily owing to the presence of two reactive sites: the aldehyde functional group and the vinyl bromide moiety. These sites allow for a range of derivatization and functionalization reactions, significantly expanding the compound's utility in the construction of more complex molecular architectures. The strategic location of these functional groups enables chemists to employ this synthon in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The aldehyde group can undergo a host of classical transformations. These include, but are not limited to, Wittig-type olefination reactions to extend the polyene chain, Grignard reactions to introduce alkyl, aryl, or vinyl substituents at the carbonyl carbon, and oxidation to the corresponding carboxylic acid. thieme-connect.com Such transformations are fundamental in the synthesis of natural products and other complex organic molecules where the extension and modification of a carbon skeleton are required.

A particularly powerful strategy for the functionalization of this compound involves palladium-catalyzed cross-coupling reactions at the vinyl bromide position. thieme-connect.com This approach leaves the aldehyde group intact for subsequent manipulations, showcasing the orthogonal reactivity of the two functional groups. The use of organozinc reagents in these cross-coupling reactions has been shown to be highly effective. thieme-connect.com This method provides a direct route to a variety of (2E,4E)-2,4-dienals, which are valuable intermediates in their own right. thieme-connect.com

The resulting functionalized dienals can then be further elaborated. For instance, the newly introduced functionalities can participate in subsequent synthetic transformations, or the preserved aldehyde can be modified. This dual reactivity makes this compound a valuable linchpin in convergent synthetic strategies, where complex fragments of a target molecule are synthesized separately and then joined together.

The table below summarizes some of the key derivatization reactions of this compound, highlighting the versatility of this synthon.

Reaction TypeReagent/CatalystFunctional Group TargetedProduct Type
Palladium-catalyzed Cross-CouplingOrganozinc reagents / Pd(PPh3)4Vinyl Bromide(2E,4E)-2,4-Dienals
Wittig ReactionPhosphonium ylidesAldehydePolyenes
Grignard ReactionOrganomagnesium halidesAldehydeSecondary Alcohols
OxidationOxidizing agentsAldehydeCarboxylic Acids

The strategic application of these derivatization techniques underscores the importance of this compound as a key intermediate in synthetic organic chemistry. Its ability to undergo selective functionalization at two distinct positions provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecules.

Future Perspectives and Emerging Research Directions for Trans,trans 5 Bromo 2,4 Pentadienal

Development of Novel Catalytic Asymmetric Transformations

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. For trans,trans-5-bromo-2,4-pentadienal, future research will likely focus on harnessing its diene and aldehyde functionalities for a variety of enantioselective transformations.

The conjugated diene system is a prime target for asymmetric cycloaddition reactions. While Diels-Alder reactions are a classic transformation for dienes, the development of catalytic, enantioselective versions involving dienophiles that react with the aldehyde or bromo-vinyl group of this compound remains a fertile area for exploration. Furthermore, other cycloadditions, such as [3+2] and [4+3] cycloadditions, could be developed using novel catalyst systems to generate complex carbocyclic and heterocyclic scaffolds with high stereocontrol.

Another key area is the asymmetric functionalization of the diene. Transition metal-catalyzed reactions, such as asymmetric dihydroxylation and aminohydroxylation, could introduce chiral diol or amino alcohol moieties, which are valuable synthons for natural product synthesis. nih.govorganic-chemistry.org The development of catalytic enantioselective diboration of the diene moiety, followed by subsequent functionalization, represents another promising avenue to access a wide array of chiral building blocks. nih.govorganic-chemistry.org

The aldehyde group also presents opportunities for asymmetric catalysis. Enantioselective additions of nucleophiles, such as organometallic reagents or enolates, could be achieved using chiral catalysts, leading to the formation of chiral secondary alcohols. The combination of asymmetric transformations at both the diene and aldehyde functionalities in a sequential or cascade manner would provide rapid access to highly complex and stereochemically rich molecules.

Table 1: Potential Catalytic Asymmetric Transformations for this compound

TransformationPotential Reagents/CatalystsExpected Product Type
Asymmetric Diels-AlderChiral Lewis Acids, OrganocatalystsChiral Cyclohexene Derivatives
Asymmetric DihydroxylationOsmium/Chiral LigandsChiral Tetrols
Asymmetric AminohydroxylationOsmium/Chiral LigandsChiral Amino-triols
Asymmetric DiborationPlatinum or Palladium/Chiral LigandsChiral Bis(boronate) Esters
Asymmetric Aldehyde AlkylationChiral Organometallic Reagents/CatalystsChiral Secondary Alcohols

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. youtube.comrsc.org The integration of this compound into flow chemistry setups offers several potential advantages over traditional batch processing.

The inherent hazards associated with handling reactive intermediates and reagents can be mitigated in flow reactors due to the small reaction volumes and enhanced heat and mass transfer. researchgate.net This is particularly relevant for reactions involving highly reactive organometallic species or exothermic transformations that might be employed in the functionalization of this compound.

Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivities, and product purities. youtube.com For instance, multistep syntheses involving the sequential functionalization of the aldehyde and diene moieties could be telescoped into a continuous flow process, eliminating the need for isolation and purification of intermediates. researchgate.net This approach not only streamlines the synthetic route but also reduces waste and energy consumption.

Table 2: Advantages of Flow Chemistry for the Synthesis and Functionalization of this compound

FeatureAdvantage
Small Reaction VolumesEnhanced safety, better control of exotherms
Precise Parameter ControlImproved yield, selectivity, and purity
Reaction TelescopingReduced cycle times, less waste
Immobilized CatalystsEasy catalyst separation and recycling

Application in Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize the environmental impact of chemical processes. this compound can play a role in advancing sustainable chemistry through several avenues.

The development of catalytic reactions, as discussed in section 7.1, is inherently a green approach as it reduces the need for stoichiometric reagents. Future research could focus on utilizing earth-abundant and non-toxic metal catalysts for transformations involving this compound.

Another key aspect of green chemistry is the use of environmentally benign solvents. Exploring the reactivity of this compound in greener solvents such as water, ethanol, or supercritical fluids would be a significant step towards more sustainable synthetic protocols. rsc.orgosaka-u.ac.jp The development of solvent-free reaction conditions is another attractive goal.

Furthermore, the bromine atom in this compound can be seen as a "green" handle for further functionalization. Instead of being a persistent halogen in the final product, it can be efficiently replaced in cross-coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high atom economy. Research into greener halogenation and dehalogenation processes is an active area that can be applied to the lifecycle of this compound. brighton.ac.ukzhaw.ch

Exploration of Unconventional Reaction Pathways and Unprecedented Applications

Beyond its established reactivity, this compound holds the potential for exploration in unconventional reaction pathways, leading to novel molecular architectures and applications.

Radical reactions involving the bromine atom or the diene system could open up new avenues for functionalization. For example, atom transfer radical addition (ATRA) or cyclization reactions could be initiated at the bromine-carbon bond. The diene moiety could also participate in radical-mediated cycloadditions or polymerization processes.

The unique electronic properties of the conjugated system could be exploited in the design of novel materials. For instance, polymers derived from this compound could exhibit interesting optical or electronic properties. The compound could also serve as a precursor for the synthesis of novel chromophores or fluorophores.

Furthermore, the exploration of reactions under non-classical conditions, such as mechanochemistry, sonochemistry, or photochemistry, could lead to unexpected reactivity and the discovery of unprecedented transformations of this compound. vapourtec.com For example, photochemical [2+2] or [4+4] cycloadditions could yield unique polycyclic systems.

Synergistic Approaches Combining Synthetic and Computational Research

The synergy between experimental and computational chemistry has become a powerful tool for accelerating the discovery and optimization of new reactions and materials. nih.gov For this compound, computational studies can provide valuable insights into its structure, reactivity, and the mechanisms of its transformations.

Density Functional Theory (DFT) calculations can be employed to predict the preferred conformations of the molecule, the energies of its frontier molecular orbitals, and the transition state energies for various reactions. nih.gov This information can help in understanding the regio- and stereoselectivity of reactions and in designing more efficient catalysts. For instance, computational modeling can aid in the design of chiral ligands for asymmetric catalysis by predicting the most stable catalyst-substrate complexes.

Molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments and to understand its interactions with catalysts or other reagents. This can be particularly useful for optimizing reaction conditions in both batch and flow synthesis.

The combination of high-throughput screening of reaction conditions with machine learning algorithms, guided by computational predictions, represents a future direction for the rapid discovery of new applications and optimized synthetic routes for this versatile building block. researchgate.net This data-driven approach will be instrumental in unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the key parameters to optimize when synthesizing trans,trans-5-Bromo-2,4-pentadienal via Trost alkylation?

Methodological Answer:

  • Optimize reaction conditions by systematically varying alkylating reagents (e.g., allyl carbonates), additives (e.g., chiral ligands like (R)-BINAP), solvents (e.g., toluene or THF), temperature (25–60°C), and reaction time (6–24 hours).
  • For example, polar aprotic solvents like DMF may improve solubility of intermediates, while lower temperatures (e.g., 0°C) can suppress side reactions.
  • Monitor progress via TLC or GC-MS, and isolate products using flash chromatography .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Use 1^1H and 13C^{13}\text{C} NMR to confirm the trans,trans configuration via coupling constants (e.g., J=1015HzJ = 10-15 \, \text{Hz} for conjugated double bonds).
  • IR spectroscopy can identify aldehyde (C=O stretch ~1700 cm1^{-1}) and conjugated diene (C=C stretch ~1600 cm1^{-1}) functional groups.
  • High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition.

Advanced Research Questions

Q. How can enantioselectivity be enhanced in asymmetric Trost alkylation reactions using this compound?

Methodological Answer:

  • Screen chiral phosphine ligands (e.g., (R)- or (S)-BINAP derivatives) to induce steric and electronic effects at the palladium catalyst center.
  • Introduce additives like silver salts (Ag2_2CO3_3) to stabilize intermediates and improve enantiomeric excess (ee).
  • Adjust substrate-to-catalyst ratios (e.g., 1:0.05–1:0.2) to balance reaction rate and selectivity.
  • For problematic substrates, employ kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies .

Q. How can researchers resolve contradictions between theoretical and experimental yields in reactions involving this compound?

Methodological Answer:

  • Perform substrate scope studies to identify steric or electronic factors influencing reactivity. Bulky substituents on allylic substrates may hinder transmetallation, reducing yields.
  • Investigate competing pathways (e.g., β-hydride elimination or dimerization) via mechanistic probes like deuterium labeling or trapping experiments.
  • Use computational tools (DFT calculations) to model transition states and identify bottlenecks in the catalytic cycle .

Q. What computational methods predict the reactivity of this compound in cycloaddition or conjugate addition reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and assess regioselectivity in Diels-Alder reactions.
  • Simulate transition states to evaluate steric effects of the bromo substituent on reaction pathways.
  • Compare activation energies for competing mechanisms (e.g., [4+2] vs. [2+2] cycloaddition) using software like Gaussian or ORCA.

Q. How can researchers design derivatives of this compound for bioactive compound synthesis?

Methodological Answer:

  • Replace the bromine atom via cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aromatic moieties.
  • Functionalize the aldehyde group through reductive amination or Wittig reactions to generate α,β-unsaturated esters or amines.
  • Explore α-C–H activation strategies (e.g., using LDA or Grignard reagents) to modify the diene system .

Data Contradiction and Troubleshooting

Q. Why do some substrates yield high enantiomeric excess (ee) with this compound, while others show poor selectivity?

Methodological Answer:

  • Analyze substrate electronic profiles: Electron-deficient allylic carbonates may accelerate oxidative addition but reduce stereochemical control.
  • Conduct Hammett studies to correlate substituent effects (σ values) with ee.
  • Use X-ray crystallography or NOE NMR to confirm if competing non-covalent interactions (e.g., π-stacking) disrupt catalyst-substrate alignment .

Experimental Design

Q. How to design a kinetic study for this compound in palladium-catalyzed reactions?

Methodological Answer:

  • Use in-situ monitoring (e.g., ReactIR or stopped-flow NMR) to track intermediate formation rates.
  • Vary catalyst loading (1–10 mol%) and temperature (0–60°C) to construct Arrhenius plots and determine activation parameters.
  • Compare turnover frequencies (TOFs) under different conditions to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.